N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

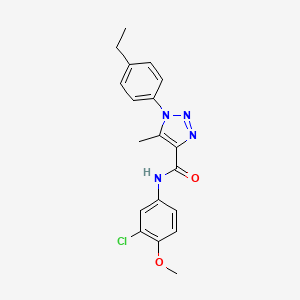

The compound N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring:

- A 1,2,3-triazole core substituted with a 5-methyl group.

- A 4-ethylphenyl group at the N1 position.

- A carboxamide moiety linked to a 3-chloro-4-methoxyphenyl substituent at the N4 position.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-4-13-5-8-15(9-6-13)24-12(2)18(22-23-24)19(25)21-14-7-10-17(26-3)16(20)11-14/h5-11H,4H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBBQICMBQHMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and 4-ethylphenyl groups through nucleophilic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production. This often involves the use of automated reactors, continuous flow chemistry, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new triazole derivatives with varied functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazole core and aryl groups significantly impact solubility, melting points, and molecular interactions. Key comparisons include:

*Calculated based on molecular formula.

Key Observations :

- The target compound’s 3-chloro-4-methoxyphenyl group introduces greater steric hindrance and lipophilicity compared to fluorophenyl or methylphenyl analogs .

- Ethyl and methoxy substituents may enhance membrane permeability but reduce aqueous solubility relative to smaller groups (e.g., methyl, fluorine) .

Structural and Spectroscopic Trends

- ^1H-NMR : Methyl groups on the triazole (δ ~2.6 ppm) and aryl protons (δ 7.2–8.1 ppm) are consistent across analogs .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., 403.1 for compound 3a vs. ~408.8 for the target).

- Elemental Analysis : Carbon and nitrogen percentages vary by <1% between calculated and observed values in structurally validated compounds .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

The molecular formula of this compound is C19H19ClN4O2, with a molecular weight of approximately 370.84 g/mol. The structure includes various functional groups that influence its chemical reactivity and biological activity. Notably, the triazole ring is known for its stability and ability to form coordination complexes with metals, which can enhance its pharmacological properties.

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have shown efficacy against various bacterial and fungal strains. The specific compound may also demonstrate similar activity due to its structural features.

Anti-inflammatory Effects

Studies on related triazole compounds have suggested anti-inflammatory properties. For example, certain derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses. The presence of the chloro and methoxy groups in this compound could enhance its anti-inflammatory potential.

Neuroprotective Properties

Recent investigations into 1,2,3-triazole derivatives have revealed their neuroprotective effects. Some compounds have demonstrated the ability to cross the blood-brain barrier and exhibit neuroprotective activities against oxidative stress and neuroinflammation. This suggests that this compound may also possess similar neuroprotective properties.

Mechanistic Studies

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies using molecular docking simulations can provide insights into how this compound binds to specific biological targets. Such studies are essential for elucidating its pharmacodynamics and optimizing its efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be informative:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Methyl and phenyl substituents | Lacks chloro and methoxy groups |

| 1-(4-chlorophenyl)-5-methyltriazole | Chlorophenyl substitution | Simpler structure without ethyl group |

| 1-(3-nitrophenyl)-5-methyltriazole | Nitro substitution | Different electronic properties |

The unique combination of chloro and methoxy groups in this compound may contribute to distinct biological activities compared to these similar compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole-containing compounds:

- Neuroprotective Activity : A study demonstrated that a related triazole derivative improved cognitive function in scopolamine-induced Alzheimer's disease models by reducing oxidative stress and inflammation.

- Cholinesterase Inhibition : Triazole derivatives have shown potent inhibition against acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases like Alzheimer's.

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole-carboxamide derivatives typically involves copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) between terminal alkynes and azides, followed by carboxamide coupling. For example, analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) are synthesized via condensation of substituted anilines with isocyanides, followed by azide reactions . Key steps include:

- Cycloaddition : Use Cu(I) catalysts to regioselectively form the triazole core.

- Carboxamide Formation : React intermediates with activated carbonyl reagents (e.g., acyl chlorides).

- Purification : Employ column chromatography or recrystallization for isolation.

Q. How can the solubility limitations of this compound be addressed in biological assays?

Triazole-carboxamides often exhibit low aqueous solubility due to hydrophobic substituents (e.g., 4-ethylphenyl). Methodological strategies include:

- Co-solvent Systems : Use DMSO or PEG-400 at concentrations ≤10% (v/v) to maintain cell viability.

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the triazole or aryl rings, as seen in modified derivatives of similar compounds .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carboxamide linkage (e.g., δ ~165–170 ppm for carbonyl signals) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected ~400–420 g/mol based on analogs) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) for purity assessment (>95%).

Advanced Research Questions

Q. How can crystallographic data refine the understanding of this compound’s binding interactions?

Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS programs is critical for resolving 3D structure and intermolecular interactions. For example:

- Data Collection : Use synchrotron radiation or high-intensity lab sources (Mo Kα) for small-molecule crystals.

- Refinement : Apply SHELXL’s least-squares algorithms to optimize anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check geometry with WinGX/ORTEP and compare bond lengths/angles to analogous triazoles (e.g., C–N triazole bonds: ~1.32–1.35 Å) .

Q. What experimental design principles apply to optimizing this compound’s enzyme inhibition efficacy?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) and assay against target enzymes (e.g., kinases, proteases).

- DoE (Design of Experiments) : Use factorial designs to evaluate variables like pH, temperature, and co-solvent effects on inhibition IC₅₀ values .

- Kinetic Assays : Perform time-resolved fluorescence or SPR (surface plasmon resonance) to determine binding constants (Kd) and mechanism (competitive/non-competitive) .

Q. How can computational methods predict metabolic stability and toxicity?

- ADME Modeling : Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism. For analogs, logP values range ~3.5–4.5, indicating moderate metabolic clearance .

- Toxicity Prediction : Use ProTox-II or Derek Nexus to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., nitro groups, chloroaromatics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.